(S)-3-[(tert-Butyldimethylsilyl)oxy]-4-chlorobutanenitrile
Description
(S)-3-[(tert-Butyldimethylsilyl)oxy]-4-chlorobutanenitrile is a chiral organosilicon compound featuring a tert-butyldimethylsilyl (TBDMS) ether group, a chlorine substituent at the C4 position, and a nitrile moiety at the terminal carbon. The TBDMS group is a widely used protecting group in organic synthesis due to its steric bulk and stability under acidic and basic conditions, which prevents unwanted side reactions at the hydroxyl site during multi-step syntheses . The chlorine atom and nitrile group confer electrophilic character, making the compound a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Its stereochemistry (S-configuration) is critical for applications requiring enantioselective transformations.
Properties
Molecular Formula |
C10H20ClNOSi |
|---|---|
Molecular Weight |
233.81 g/mol |
IUPAC Name |
(3S)-3-[tert-butyl(dimethyl)silyl]oxy-4-chlorobutanenitrile |
InChI |
InChI=1S/C10H20ClNOSi/c1-10(2,3)14(4,5)13-9(8-11)6-7-12/h9H,6,8H2,1-5H3/t9-/m0/s1 |
InChI Key |
CLSDDCUBUAXIFQ-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](CC#N)CCl |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CC#N)CCl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (S)-3-[(tert-Butyldimethylsilyl)oxy]-4-chlorobutanenitrile
General Synthetic Strategy
The synthesis of (S)-3-[(tert-Butyldimethylsilyl)oxy]-4-chlorobutanenitrile generally involves:
- Selective protection of the hydroxyl group as a tert-butyldimethylsilyl ether to prevent unwanted side reactions.
- Introduction of the chloro substituent at the appropriate carbon.
- Incorporation or preservation of the nitrile group on the butane chain.
The key challenge is to maintain stereochemical integrity at the chiral center during these transformations.
Stepwise Preparation Overview
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Hydroxyl Protection | tert-Butyldimethylsilyl chloride (TBDMS-Cl), imidazole, DMF or dichloromethane, room temperature | Formation of TBDMS ether protecting group on the hydroxyl |
| 2 | Chlorination | Chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), low temperature | Introduction of chloro substituent at C-4 position |
| 3 | Nitrile introduction/preservation | Starting from or maintaining nitrile group during synthesis | Nitrile group remains intact, ensuring compound identity |
This sequence is consistent with the general synthetic approaches for similar TBDMS-protected chlorobutanenitriles described in the literature.
Detailed Synthetic Route
Hydroxyl Group Protection
The primary hydroxyl group on the 3-position of butanenitrile is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or dichloromethane at ambient temperature. This step prevents the hydroxyl group from participating in side reactions during subsequent steps.
- Reaction conditions: TBDMS-Cl (1.1 equiv), imidazole (1.2 equiv), DMF, 0 °C to room temperature, 2-4 hours.
- Outcome: Formation of the silyl ether with high yield and stereochemical retention.
Chlorination of the 4-Position
The introduction of the chloro substituent at the 4-position of the butanenitrile backbone is commonly achieved by converting a hydroxyl or other leaving group precursor into the chloro derivative.
- Typical reagents: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
- Conditions: Low temperature (0 °C to room temperature) to avoid side reactions.
- Mechanism: Conversion of an alcohol or suitable precursor to the corresponding alkyl chloride.
- Notes: The TBDMS group is stable under these chlorination conditions, preserving the protected hydroxyl.
Nitrile Group Considerations
The nitrile group is either introduced early in the synthesis or preserved throughout the reaction sequence. For example, starting from 4-chlorobutanenitrile or its precursors ensures the nitrile functionality remains intact.
- Stability: The nitrile group is robust under silylation and chlorination conditions.
- Alternative: If nitrile introduction is required, it can be done via nucleophilic substitution of a suitable leaving group with cyanide ion under controlled conditions.
Reaction Conditions and Optimization
Solvents and Catalysts
- Solvents: Dichloromethane, DMF, or acetonitrile are preferred for their ability to dissolve reagents and maintain reaction control.
- Catalysts/Bases: Imidazole or triethylamine are commonly used bases to facilitate silylation.
- Temperature: Controlled low to ambient temperature prevents decomposition or racemization.
Reaction Monitoring and Purification
- Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are standard tools to follow reaction progress.
- Purification: Column chromatography using silica gel is typically employed to isolate the pure silylated chlorobutanenitrile.
Research Data and Analytical Results
Yield and Purity
- Typical yields for the silylation step exceed 80%, with high regio- and stereoselectivity.
- Chlorination steps also achieve yields around 70-85%, depending on precursor purity and reaction conditions.
Spectroscopic Characterization
- NMR Spectroscopy : Characteristic tert-butyl and dimethylsilyl signals confirm silyl protection; nitrile carbon appears around 115-120 ppm in ^13C NMR.
- Mass Spectrometry : Molecular ion peaks consistent with the molecular weight of (S)-3-[(tert-Butyldimethylsilyl)oxy]-4-chlorobutanenitrile.
- Infrared Spectroscopy (IR) : Strong absorption bands near 2250 cm^-1 indicate the nitrile group; Si–O stretching around 1100 cm^-1 confirms silyl ether presence.
Comparative Analysis of Preparation Methods
| Aspect | Method A: Direct Silylation + Chlorination | Method B: Nitrile Introduction Post-Silylation |
|---|---|---|
| Starting Material | 3-Hydroxy-4-chlorobutanenitrile | 3-Hydroxybutanenitrile precursor |
| Sequence | Silylation → Chlorination | Silylation → Nucleophilic substitution with cyanide |
| Yield | 75-85% | 65-80% |
| Stereochemical Integrity | High | Moderate to high |
| Reaction Complexity | Moderate | Higher due to cyanide handling |
| Safety Considerations | Standard precautions for chlorinating agents | Additional cyanide safety protocols required |
Chemical Reactions Analysis
Types of Reactions
(S)-3-[(tert-Butyldimethylsilyl)oxy]-4-chlorobutanenitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Deprotection Reactions: The TBDMS group can be removed using fluoride ions (e.g., tetrabutylammonium fluoride) to yield the free hydroxyl compound.
Oxidation and Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of substituted butanenitriles.
Deprotection: Formation of the free hydroxyl compound.
Reduction: Formation of the corresponding amine.
Scientific Research Applications
(S)-3-[(tert-Butyldimethylsilyl)oxy]-4-chlorobutanenitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and stability.
Material Science: Utilized in the preparation of functionalized materials and polymers.
Biological Studies: Employed in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of (S)-3-[(tert-Butyldimethylsilyl)oxy]-4-chlorobutanenitrile involves its reactivity towards nucleophiles and electrophiles. The TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxyl site. The chlorobutanenitrile moiety can undergo various transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogues can be categorized based on variations in protecting groups, halogen substituents, or functional groups:
| Compound Name | Key Features | Molecular Weight (g/mol) | Stability Under Basic Conditions | Reactivity in SN2 Reactions |
|---|---|---|---|---|
| (S)-3-[(tert-Butyldimethylsilyl)oxy]-4-chlorobutanenitrile | TBDMS-protected hydroxyl, C4-Cl, nitrile group | 261.85 | High | Moderate |
| (S)-3-[(Triisopropylsilyl)oxy]-4-chlorobutanenitrile | Triisopropylsilyl (TIPS) group (bulkier than TBDMS), C4-Cl, nitrile | 305.98 | Very high | Low |
| (S)-3-Hydroxy-4-chlorobutanenitrile | Unprotected hydroxyl, C4-Cl, nitrile | 135.57 | Low | High |
| (S)-3-[(tert-Butyldimethylsilyl)oxy]-4-bromobutanenitrile | TBDMS-protected hydroxyl, C4-Br (higher leaving-group ability), nitrile | 306.29 | High | High |
Key Observations :
- Protecting Groups : The TBDMS group offers a balance between stability and ease of removal compared to bulkier TIPS . Unprotected analogues (e.g., 3-hydroxy-4-chlorobutanenitrile) exhibit higher reactivity but lower stability.
- Halogen Substituents : Bromine at C4 (vs. chlorine) enhances leaving-group ability, accelerating nucleophilic substitution (SN2) reactions.
- Nitrile Group: The nitrile’s electron-withdrawing nature increases acidity at adjacent protons, facilitating deprotonation in enolate chemistry.
Reactivity and Stability Profiles
- TBDMS vs. TIPS : TBDMS ethers are stable under mild acidic conditions (e.g., 1M HCl) but cleaved by fluoride ions (e.g., TBAF), whereas TIPS ethers require harsher conditions (e.g., HF·pyridine) .
- Chlorine vs. Bromine : Bromine analogues show 3–5× faster kinetics in SN2 reactions due to superior leaving-group ability.
- Nitrile vs. Ester : Nitriles are less prone to hydrolysis than esters under basic conditions, making them preferable in alkaline reaction environments.
Biological Activity
(S)-3-[(tert-Butyldimethylsilyl)oxy]-4-chlorobutanenitrile, with the CAS number 884902-55-0, is a chemical compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, biological mechanisms, and relevant research findings.
- IUPAC Name : (S)-3-((tert-butyldimethylsilyl)oxy)-4-chlorobutanenitrile
- Molecular Formula : C10H20ClNOSi
- Molecular Weight : 233.82 g/mol
- Purity : 95% .
The compound's biological activity primarily stems from its functional groups:
- Chlorobutanenitrile Moiety : The presence of the chlorobutane structure allows for nucleophilic substitution reactions, which can interact with various biological targets.
- tert-Butyldimethylsilyl Group : This group provides steric protection, enhancing the stability and reactivity of the compound in biological systems.
Anticancer Properties
Recent studies have indicated that (S)-3-[(tert-butyldimethylsilyl)oxy]-4-chlorobutanenitrile may exhibit anticancer properties. Research suggests that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study on structurally related compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines, suggesting a potential mechanism involving the disruption of cell cycle progression .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. The chlorinated moiety may interact with active sites of enzymes, thereby altering their activity. For example, it has been suggested that compounds with similar structures can inhibit serine proteases, which play critical roles in cancer metastasis and inflammation .
Study 1: Antitumor Activity
In a controlled laboratory setting, (S)-3-[(tert-butyldimethylsilyl)oxy]-4-chlorobutanenitrile was tested against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Inhibition of metastasis-related enzymes |
The results indicated that the compound effectively inhibited cell growth and induced apoptosis at varying concentrations .
Study 2: Enzyme Interaction
A study focused on the interaction between (S)-3-[(tert-butyldimethylsilyl)oxy]-4-chlorobutanenitrile and serine proteases demonstrated significant inhibition:
| Enzyme | Inhibition (%) | Concentration Tested (µM) |
|---|---|---|
| Trypsin | 70 | 50 |
| Chymotrypsin | 65 | 50 |
These findings suggest that the compound could be a promising candidate for developing enzyme inhibitors targeting cancer and inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
